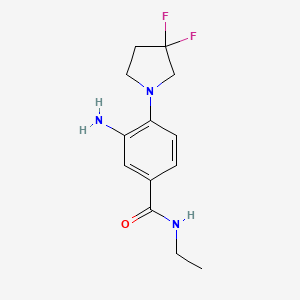
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene is a complex organic compound that belongs to the class of anthracene derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce phenyl groups into the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents such as toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can interact with proteins, inhibiting their activity and affecting various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-phenylanthracene-9-yl)pyridine
- 4-(10-phenylanthracene-9-yl)benzonitrile
Uniqueness
3-Phenyl-1,4-dihydro-1,2,9,10-tetraaza-anthracene is unique due to its specific substitution pattern and the presence of nitrogen atoms in the anthracene core. This structural feature imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .
Propriétés
Formule moléculaire |
C16H12N4 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
3-phenyl-1,4-dihydropyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C16H12N4/c1-2-6-11(7-3-1)14-10-15-16(20-19-14)18-13-9-5-4-8-12(13)17-15/h1-9H,10H2,(H,18,20) |
Clé InChI |
ZEEKUSGXTBVQGE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NNC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
![3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)
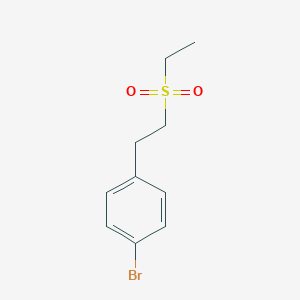

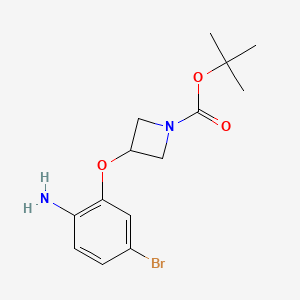
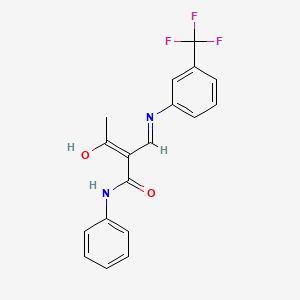
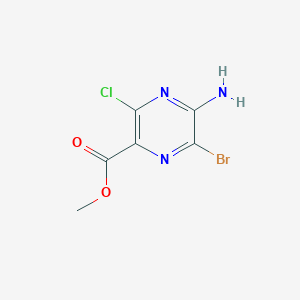
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)



![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
